molecular formula C17H17N3O2S B2436589 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide CAS No. 946357-63-7

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide

Cat. No. B2436589
CAS RN: 946357-63-7
M. Wt: 327.4
InChI Key: LZGHWENTXXTIJM-UHFFFAOYSA-N
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Description

“N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .


Synthesis Analysis

The synthesis of thiazolopyrimidines, including “N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide”, is often achieved through multicomponent sonochemical reactions . These reactions involve the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation .


Molecular Structure Analysis

The structure of thiazolopyrimidines is determined by one- and two-dimensional NMR and IR spectroscopy . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .


Chemical Reactions Analysis

The chemical reactions involving thiazolopyrimidines depend on the position and nature of substituents in the aldehyde component . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afford ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .

Scientific Research Applications

Synthesis and Chemical Properties

Thiazolo[3,2-a]pyrimidines, especially those that are 2-substituted, are promising structural fragments for the development of drugs . The synthesis of these compounds involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .

Antitumor Activity

These compounds have demonstrated high antitumor activities . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Antibacterial Activity

Thiazolo[3,2-a]pyrimidines have shown significant antibacterial activity . This makes them useful in the search for new antimicrobial drugs .

Anti-inflammatory Activity

These compounds have also been found to exhibit anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases .

Drug Design

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Oxidation and Bromination Reactions

The title compound has been studied for its reaction with bromine, which involves oxidation of the hydrazine moiety and sequential bromination of the benzene and thiadiazolopyrimidine nuclei .

Synthetic Potential

Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines .

Anticancer Drugs

In addition to their huge synthetic potential, these compounds are promising structural fragments for the development of anticancer drugs .

Future Directions

Thiazolopyrimidines, including “N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide”, are promising scaffolds for the design of new medicines, including anticancer drugs . Their huge synthetic potential and the ability to readily modify the thiazolo[3,2-a]pyrimidine moiety by the introduction of new binding sites make them an interesting area for future research .

Mechanism of Action

Target of Action

Compounds with a similar thiazolo[3,2-a]pyrimidine structure have been found to interact with various biological targets such as glutamate receptors and acetylcholinesterase , which play crucial roles in neurotransmission and neural signaling.

Mode of Action

It’s known that thiazolo[3,2-a]pyrimidines can act as antagonists to certain receptors , potentially inhibiting their function and leading to changes in cellular processes.

Biochemical Pathways

These include anti-inflammatory, antiparkinsonian, and antiherpes activity , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with thiazolo[3,2-a]pyrimidines , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-12-15(16(22)20-10-11-23-17(20)18-12)19-14(21)9-5-8-13-6-3-2-4-7-13/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGHWENTXXTIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide

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